molecular formula C7H6F3NO B097388 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 18087-62-2

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No. B097388
CAS RN: 18087-62-2
M. Wt: 177.12 g/mol
InChI Key: AASNHBHEKFWSAC-UHFFFAOYSA-N
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Description

The compound 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is a fluorinated organic molecule that incorporates a pyrrole ring, a common motif in many biologically active compounds. The presence of the trifluoromethyl group is of particular interest due to its ability to influence the physical and chemical properties of the molecule, such as increasing metabolic stability and lipophilicity.

Synthesis Analysis

The synthesis of related fluorinated pyrrole derivatives has been explored in various studies. For instance, sodium dithionite-initiated coupling of pyrrole with 1-bromo-1-chloro-2,2,2-trifluoro-ethane has been shown to yield 5-(trifluoromethyl)dipyrromethanes, which suggests that similar reductive coupling strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is not detailed in the provided papers, the structure can be inferred to contain a pyrrole ring substituted with a trifluoromethyl ketone. The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence the reactivity of the pyrrole moiety.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be quite diverse. For example, 1-(2-Isocyanophenyl)pyrroles have been shown to react with various electrophiles to form pyrrolo[1,2-a]quinoxaline derivatives . This indicates that the pyrrole ring in 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one could potentially undergo similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group is likely to significantly affect the physical and chemical properties of the compound. For instance, pyrrolidinium-based salts with fluorine-containing anions have been synthesized, and their melting points can be altered by changing the fluoroalkyl chain length . This suggests that the trifluoromethyl group in the compound of interest could also influence its melting point and solubility.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phosphorus Compounds : A practical route for synthesizing phosphorus compounds containing trifluoromethyl groups, using a one-pot condensation method with compounds like 2,2,2-trifluoro-1-(1H- pyrrol-2-yl)ethanone, is highlighted. This method is crucial for preparing various fluorinated compounds (Kalantari, Islami, Hassani, & Saidi, 2006).

  • Azirine Strategy in Synthesis : This compound serves as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, using an azirine ring expansion strategy. Such strategies are vital in creating complex organic structures (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

  • Study of Fluoromethylated-pyrrol Derivatives : Analysis of the structural and vibrational properties of related fluoromethylated-pyrrol derivatives has been conducted. Such studies are essential for understanding the chemical behavior of these compounds (Cataldo, Castillo, & Br, 2014).

  • Synthesis of Fluorine-Containing Compounds : The compound has been used in the synthesis of new fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, demonstrating its versatility in creating various fluorinated organic molecules (Nosova, Poteeva, Lipunova, Slepukhin, & Charushin, 2019).

Applications in Materials Science

  • Electrooptic Film Fabrication : Utilized in the synthesis of chromophores for electrooptic film fabrication. These films have significant applications in optical and electrooptic technologies (Facchetti et al., 2006).

Biochemical and Pharmaceutical Research

  • Antibacterial Activity : A study on the design, synthesis, and evaluation of antibacterial activity of compounds derived from 2,2,2-trifluoroethoxy pyridin-3-yl, indicating potential applications in developing new antibacterial agents (Reddy & Prasad, 2021).

  • DNA Binding and Nuclease Activity : Research on Cu(II) complexes with ligands derived from this compound demonstrates their DNA binding propensity and nuclease activity, which could be relevant in understanding DNA interactions and potential therapeutic applications (Kumar et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNHBHEKFWSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429327
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one

CAS RN

18087-62-2
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Franco, L Scarone, MA Comini - European Journal of Medicinal Chemistry, 2020 - Elsevier
Polyamides-based compounds related to the Streptomycetal distamycin and netropsin are potent cytostatic molecules that bind to AT-rich regions of the minor groove of the DNA, hence …
Number of citations: 9 www.sciencedirect.com

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